

"6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B1374406

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine**

Introduction: A Proactive Approach to Safety

In the landscape of pharmaceutical research and drug development, novel heterocyclic compounds are the building blocks of innovation. **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** is one such compound, belonging to a class of halogenated pyrazolopyridines utilized in the synthesis of biologically active molecules. As with any specialized chemical intermediate, a thorough understanding of its properties and potential hazards is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers and drug development professionals with a framework for thinking critically about the safe handling, storage, and emergency management of this compound. By synthesizing data from structurally similar molecules and established chemical safety principles, we will explain the causality behind recommended protocols, enabling teams to build self-validating systems of safety in their laboratories.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety assessment. Inconsistencies in this primary data can compromise all subsequent handling and experimental procedures.

6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is a solid, halogenated heterocyclic compound. While comprehensive, peer-reviewed data on this specific molecule is limited, its identity is well-defined by its structural and molecular formula. The data presented below is aggregated from chemical supplier technical data sheets.

Table 1: Chemical and Physical Properties of **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine**

Property	Value	Source
CAS Number	1150617-56-3 (for methyl analog); 1150617-54-1 (for des-methyl)	[1]
Molecular Formula	C ₇ H ₆ BrN ₃	[2]
Molecular Weight	212.05 g/mol	[2]
Appearance	Solid (Form may vary)	
Purity	Typically ≥97%	[3]
SMILES String	CN1N=C(C2=C1C=C(Br)C=N2)C (Isomer dependent)	N/A
InChI Key	(Varies by isomer)	N/A

Note: The CAS number and structural identifiers can vary slightly based on the specific isomer and supplier. Always verify the identity of the material received against the supplier's Certificate of Analysis (CoA).

Section 2: Hazard Identification and Comprehensive Risk Assessment

A specific Safety Data Sheet (SDS) for **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** is not consistently available across all suppliers. Therefore, a conservative risk assessment must be

performed by extrapolating data from structurally analogous compounds, such as other brominated pyrazolopyridines and the parent pyridine heterocycle. This approach is rooted in the principle that the functional groups—the brominated aromatic ring and the pyrazolopyridine core—are the primary drivers of the molecule's toxicological and reactive profile.

The GHS07 "Warning" pictogram is associated with close analogs, indicating a potential for acute toxicity, skin irritation, or eye irritation.

Causality of Hazards:

- Acute Toxicity (Oral): The pyridine-like nitrogenous core, common in many biologically active (and potentially toxic) molecules, suggests that ingestion could be harmful. The hazard statement H302 (Harmful if swallowed) is common for this class of compounds.
- Skin/Eye Irritation: Halogenated aromatic compounds can act as irritants upon contact with skin and eyes. The H315 (Causes skin irritation) and H319 (Causes serious eye irritation) statements are noted for similar structures.[\[4\]](#)[\[5\]](#)
- Inhalation Hazard: As a solid, the primary inhalation risk comes from airborne dust. Fine powders can be easily aerosolized during handling. The H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) warnings for analogs underscore the need for handling within a controlled environment.[\[4\]](#)[\[5\]](#)
- Combustibility: While not highly flammable, the compound is a combustible solid. In the event of a fire, it may decompose to produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen bromide.[\[6\]](#)

Table 2: Anticipated Hazard Profile based on Structural Analogs

Hazard Class	GHS Hazard Statement	Rationale / Notes
Acute Toxicity (Oral)	H302: Harmful if swallowed	Based on data for 6-Bromo-1H-pyrazolo[4,3-b]pyridine and other pyridine derivatives.[7]
Acute Toxicity (Dermal)	H312: Harmful in contact with skin	A potential hazard for pyridine-based compounds.[7]
Skin Corrosion/Irritation	H315: Causes skin irritation	Common for halogenated heterocycles.[4][5]
Eye Damage/Irritation	H319: Causes serious eye irritation	Common for halogenated heterocycles.[4][5]
Acute Toxicity (Inhalation)	H332: Harmful if inhaled	A risk if the solid is handled as a fine, dispersible powder.[4][5]
STOT Single Exposure	H335: May cause respiratory irritation	Dust may irritate the respiratory tract.[4][5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, which are the primary line of defense, followed by the correct selection and use of Personal Protective Equipment (PPE).

Engineering Controls: The Primary Barrier

The causality for using engineering controls is simple: they remove the hazard at the source, preventing operator exposure.

- Chemical Fume Hood: All manipulations of **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine**, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain any fine dust particles and prevent inhalation.[8]

- Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[9][10]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard but provides a crucial barrier between the user and the chemical. The selection must be appropriate for handling a potentially toxic solid.

- Hand Protection: Nitrile gloves are the standard recommendation for incidental contact with compounds of this type. They should be inspected before use and removed properly to avoid skin contact.[8] For prolonged handling or in case of a spill, heavier-duty gloves or double-gloving should be considered.
- Eye Protection: Safety glasses with side shields are mandatory at a minimum. However, given the potential for serious eye irritation, safety goggles that form a seal around the eyes are strongly recommended.[11]
- Body Protection: A professional lab coat, fully buttoned, is required to protect against skin contact.[8]
- Respiratory Protection: Not typically required when all work is conducted within a fume hood. If engineering controls fail or for emergency spill response outside of a hood, a NIOSH-approved respirator with particulate filters would be necessary.

[Click to download full resolution via product page](#)

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized handling and storage protocols is a self-validating system; it minimizes the opportunity for exposure and preserves the integrity of the compound.

Handling Solid Compound

- Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of all unnecessary items.
- Aliquotting/Weighing:
 - Use a dedicated, clean spatula and weighing vessel.
 - To minimize dust creation, avoid scraping the container. Gently scoop the solid.
 - Perform a "weighing by difference" whenever possible to reduce the number of transfers.
 - After weighing, carefully clean the spatula and the balance area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.
- Transfers: When adding the solid to a solvent or reaction mixture, do so slowly and carefully to prevent splashing. Use a powder funnel if necessary.
- Post-Handling: All surfaces within the fume hood should be wiped down after work is complete. Contaminated gloves must be removed and disposed of correctly before leaving the work area. Always wash hands thoroughly with soap and water after handling.[6]

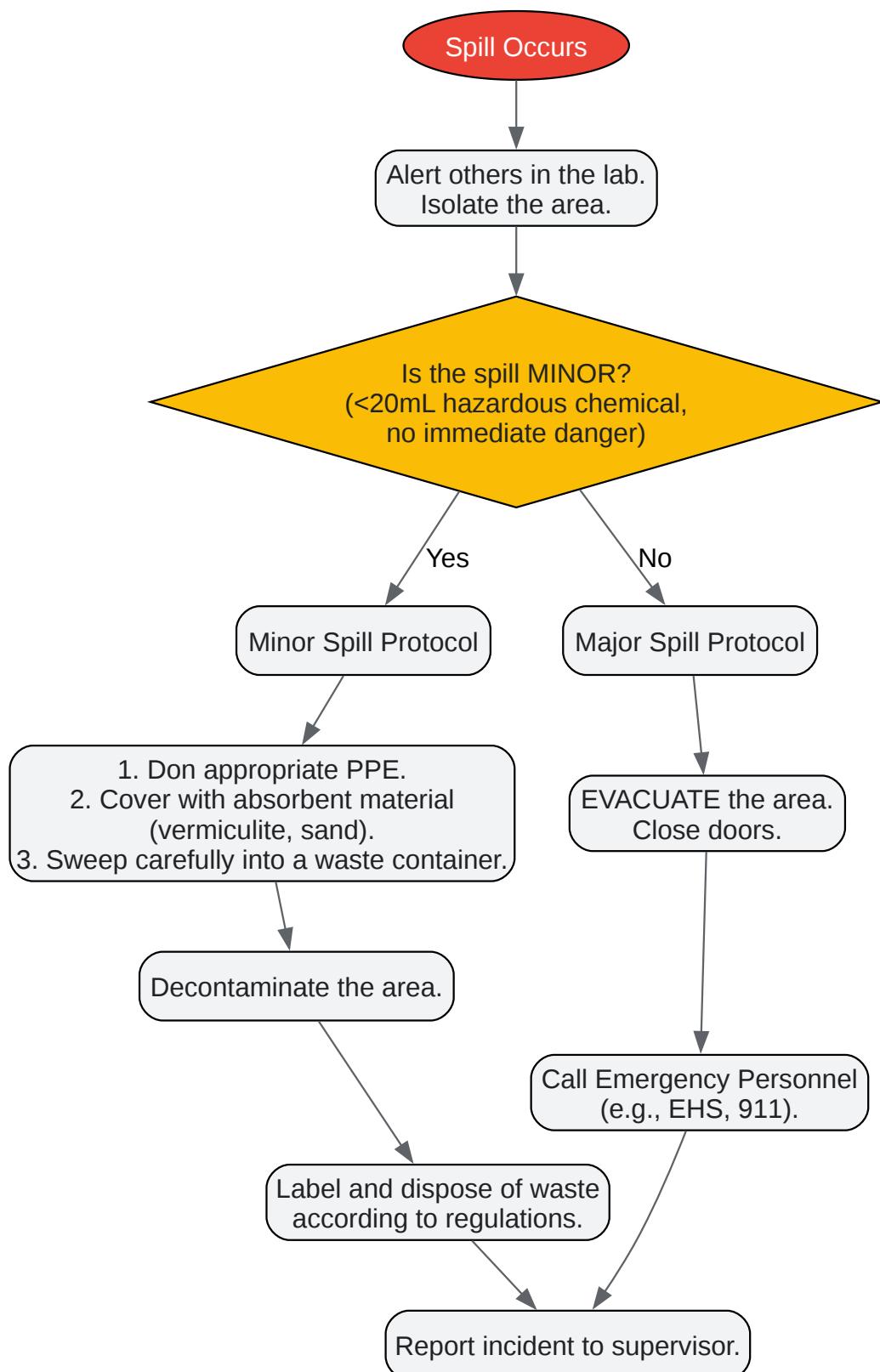
Storage Requirements

Proper storage is essential for both safety and chemical stability.

- Container: Store in the original, tightly sealed container.[11]
- Environment: The storage location should be a cool, dry, and well-ventilated area designated for chemical storage.[8] Some suppliers recommend storage under an inert atmosphere at 2-8°C.[4]
- Incompatibilities: Segregate from strong oxidizing agents and strong acids.

- Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[8]

Section 5: Emergency Procedures: A Framework for Response


Preparedness is the key to mitigating the impact of any laboratory incident. All personnel must be familiar with the location of safety equipment (safety shower, eyewash station, spill kit, fire extinguisher) and emergency contact information.

Exposure Response

- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[12] Seek medical attention if irritation develops or persists.[5]
- Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
- Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.[13]

Spill Response

The response to a spill is dictated by its size and the immediate risk it poses.

[Click to download full resolution via product page](#)

Caption: Decision workflow for chemical spill response.

Minor Spill Protocol (Small amount of solid, contained in a fume hood):

- Ensure proper PPE is worn (lab coat, goggles, double nitrile gloves).[14]
- Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[8][10]
- Carefully sweep the mixture into a designated, labeled hazardous waste container. Avoid creating dust.[5][6]
- Decontaminate the area with a suitable cleaning agent and wipe with a damp cloth.
- Dispose of all contaminated materials (gloves, wipes, absorbent) as hazardous waste.

Major Spill Protocol (Large quantity or outside of containment):

- Evacuate all personnel from the immediate area.[15]
- Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[14]
- If safe to do so, close the laboratory doors to contain any vapors or dust.
- Do not attempt to clean up a major spill unless you are trained and equipped to do so.[14]

Fire Response

- For small, incipient fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[16]
- In case of a larger fire or if the compound is directly involved, evacuate the area and activate the fire alarm.
- Firefighters should wear self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products.[6]

Section 6: Waste Disposal

Chemical waste disposal is strictly regulated. All waste generated from the use of **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** must be treated as hazardous.

- Waste Containers: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
- Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical contents.
- Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-1-Methyl-1H-pyrazolo[4,3-b]pyridine CAS#: 1150617-56-3 [m.chemicalbook.com]
- 2. 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | C7H6BrN3 | CID 278149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 6-Bromo-1H-pyrazolo[3,4-b]pyridine | 934560-92-6 [sigmaaldrich.com]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. safety.fsu.edu [safety.fsu.edu]

- 13. Page loading... [guidechem.com]
- 14. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 15. research.columbia.edu [research.columbia.edu]
- 16. targetmol.com [targetmol.com]
- To cite this document: BenchChem. ["6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374406#6-bromo-3-methyl-1h-pyrazolo-4-3-b-pyridine-safety-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com